Cas no 2186-33-6 (2-Propenamide,2-methyl-N-2-propen-1-yl-)

2-Propenamide, 2-methyl-N-2-propen-1-yl-, is a reactive acrylamide derivative characterized by its bifunctional vinyl groups, making it valuable in polymerization and crosslinking applications. Its structure enables efficient copolymerization with other monomers, enhancing material properties such as mechanical strength, thermal stability, and adhesion. The compound is particularly useful in the synthesis of specialty polymers, coatings, and adhesives, where controlled reactivity and crosslink density are critical. Its high purity and stability under storage conditions ensure consistent performance in industrial formulations. Additionally, its compatibility with various initiators and reaction conditions allows for tailored polymer architectures, making it a versatile intermediate in advanced material science.
2-Propenamide,2-methyl-N-2-propen-1-yl- structure
2186-33-6 structure
商品名:2-Propenamide,2-methyl-N-2-propen-1-yl-
CAS番号:2186-33-6
MF:C7H11NO
メガワット:125.16834
MDL:MFCD00078334
CID:261171
PubChem ID:75139

2-Propenamide,2-methyl-N-2-propen-1-yl- 化学的及び物理的性質

名前と識別子

    • 2-Propenamide,2-methyl-N-2-propen-1-yl-
    • 2-methyl-N-prop-2-enylprop-2-enamide
    • N-Allyl MethacrylaMide
    • allyl methacrylamide
    • EINECS 218-576-9
    • Methacrylsaeure-allylamid
    • N-allyl-2-methyl-acrylamide
    • N-Allyl-methacrylamid
    • N-Allyl-methacrylsaeureamid
    • 3Z22EY4W9R
    • FT-0723683
    • AKOS006345454
    • 2186-33-6
    • 2-Methyl-N-2-propen-1-yl-2-propenamide
    • SCHEMBL30604
    • N-Allylmethacrylamide
    • 2-Propenamide, 2-methyl-N-2-propen-1-yl-
    • EN300-7606155
    • NS00026979
    • 2-methyl-N-(prop-2-en-1-yl)prop-2-enamide
    • DTXSID30176262
    • MDL: MFCD00078334
    • インチ: InChI=1S/C7H11NO/c1-4-5-8-7(9)6(2)3/h4H,1-2,5H2,3H3,(H,8,9)
    • InChIKey: GROXSGRIVDMIEN-UHFFFAOYSA-N
    • ほほえんだ: CC(=C)C(NCC=C)=O

計算された属性

  • せいみつぶんしりょう: 125.08400
  • どういたいしつりょう: 125.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 0.894
  • ふってん: 251.5°Cat760mmHg
  • フラッシュポイント: 139°C
  • 屈折率: 1.446
  • PSA: 29.10000
  • LogP: 1.25560

2-Propenamide,2-methyl-N-2-propen-1-yl- セキュリティ情報

2-Propenamide,2-methyl-N-2-propen-1-yl- 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Propenamide,2-methyl-N-2-propen-1-yl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7606155-0.05g
2-methyl-N-(prop-2-en-1-yl)prop-2-enamide
2186-33-6 93.0%
0.05g
$88.0 2025-03-22
abcr
AB109769-5 g
N-Allyl methacrylamide, 95%; .
2186-33-6 95%
5g
€217.80 2021-09-17
Enamine
EN300-7606155-1.0g
2-methyl-N-(prop-2-en-1-yl)prop-2-enamide
2186-33-6 93.0%
1.0g
$470.0 2025-03-22
A2B Chem LLC
AF31016-1g
N-ALLYL METHACRYLAMIDE
2186-33-6 93%
1g
$530.00 2024-04-20
A2B Chem LLC
AF31016-10g
N-ALLYL METHACRYLAMIDE
2186-33-6 93%
10g
$2166.00 2024-04-20
1PlusChem
1P00BECO-100mg
N-ALLYL METHACRYLAMIDE
2186-33-6 93%
100mg
$219.00 2023-12-18
Aaron
AR00BEL0-250mg
N-ALLYL METHACRYLAMIDE
2186-33-6 93%
250mg
$284.00 2025-02-14
Aaron
AR00BEL0-50mg
N-ALLYL METHACRYLAMIDE
2186-33-6 93%
50mg
$146.00 2025-02-14
Aaron
AR00BEL0-100mg
N-ALLYL METHACRYLAMIDE
2186-33-6 93%
100mg
$207.00 2025-02-14
Aaron
AR00BEL0-1g
N-ALLYL METHACRYLAMIDE
2186-33-6 93%
1g
$672.00 2025-02-14

2-Propenamide,2-methyl-N-2-propen-1-yl-に関する追加情報

Introduction to 2-Propenamide,2-methyl-N-2-propen-1-yl- (CAS No: 2186-33-6)

2-Propenamide,2-methyl-N-2-propen-1-yl-, identified by the Chemical Abstracts Service Number (CAS No) 2186-33-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This amide derivative, characterized by its unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecules. The compound's molecular structure, featuring a propenyl group and a methyl-substituted nitrogen atom, contributes to its reactivity and versatility, making it a valuable candidate for further exploration in drug discovery and material science.

The synthesis of 2-Propenamide,2-methyl-N-2-propen-1-yl- involves intricate organic reactions that highlight the compound's chemical properties. The presence of a double bond in the propenyl side chain and the amide functional group allows for various transformations, including polymerization, condensation reactions, and functionalization at multiple sites. These characteristics make the compound a promising intermediate in the development of novel polymers, agrochemicals, and pharmaceuticals. Recent advancements in catalytic methods have further enhanced the efficiency of synthesizing this compound, enabling researchers to explore its potential more effectively.

In the realm of pharmaceutical research, 2-Propenamide,2-methyl-N-2-propen-1-yl- has been studied for its pharmacological properties. The amide group is a common motif in bioactive molecules, often contributing to their solubility and bioavailability. The specific arrangement of substituents in this compound may influence its interactions with biological targets, making it a candidate for developing new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and signaling pathways relevant to neurological disorders. Preliminary studies suggest that modifications to the side chains could enhance binding affinity and selectivity.

Recent research has also explored the use of 2-Propenamide,2-methyl-N-2-propen-1-yl- as a precursor in the synthesis of more complex molecules. Its structural features allow for facile introduction of additional functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach has been particularly useful in identifying lead compounds for drug development. Additionally, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis, which is crucial for industrial applications. The ability to modify its structure without compromising its integrity has opened new avenues for chemical innovation.

The environmental impact of synthesizing and utilizing 2-Propenamide,2-methyl-N-2-propen-1-yl- is another area of interest. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and reduce hazardous byproducts. Researchers have developed more sustainable routes for producing this compound, incorporating catalytic processes that improve yield while reducing energy consumption. These efforts align with global initiatives to promote environmentally friendly chemical practices. Furthermore, the compound's biodegradability and low toxicity profile make it an attractive option for applications where environmental safety is a priority.

In conclusion, 2 Propenamide 2 Methyl N 2 Propen 1 Yl (CAS No: 2186 33 6) represents a fascinating subject of study with diverse applications across multiple scientific disciplines. Its unique chemical properties and synthetic versatility position it as a key intermediate in pharmaceutical development material science and environmental chemistry Its continued exploration promises to yield valuable insights into molecular design and functional materials contributing to advancements in both academic research industrial processes

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